1-(4-Butoxyphenyl)-2-butyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-Butoxyphenyl)-2-butyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound that belongs to the class of chromeno-pyrrole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a chromeno-pyrrole core, makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Butoxyphenyl)-2-butyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves a multicomponent reaction. One efficient method involves the reaction of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, an aromatic aldehyde, and an aliphatic amine under mild conditions. The reaction is carried out in a suitable solvent, such as dioxane, and the product is isolated by crystallization without the need for chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The reaction conditions are optimized to increase yield and purity, and the process may include additional purification steps such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
1-(4-Butoxyphenyl)-2-butyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkoxides are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromeno-pyrrole derivatives.
Scientific Research Applications
1-(4-Butoxyphenyl)-2-butyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties, such as optoelectronic devices.
Mechanism of Action
The mechanism of action of 1-(4-Butoxyphenyl)-2-butyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Butoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 3-(2-Hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Properties
Molecular Formula |
C25H27NO4 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
1-(4-butoxyphenyl)-2-butyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H27NO4/c1-3-5-15-26-22(17-11-13-18(14-12-17)29-16-6-4-2)21-23(27)19-9-7-8-10-20(19)30-24(21)25(26)28/h7-14,22H,3-6,15-16H2,1-2H3 |
InChI Key |
ANSMYUOQWFSJDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OCCCC |
Origin of Product |
United States |
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